molecular formula C8H6BF3O4 B6146904 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid CAS No. 1314264-54-4

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid

Cat. No. B6146904
CAS RN: 1314264-54-4
M. Wt: 233.9
InChI Key:
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Description

The compound “5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid” is a boronic acid derivative with a trifluoromethyl group and a carboxylic acid group attached to a benzene ring. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core, with the dihydroxyboranyl, trifluoromethyl, and carboxylic acid groups attached at the 5, 2, and 1 positions, respectively .


Chemical Reactions Analysis

As a boronic acid derivative, this compound would be expected to undergo reactions typical of boronic acids, such as forming boronate esters in the presence of diols . The trifluoromethyl group is generally considered stable under a wide range of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the boronic acid group could potentially form boronate esters under certain conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, boronic acids are often used in the development of proteasome inhibitors, which have applications in cancer therapy .

Future Directions

The future directions for this compound would likely depend on its intended application. Given the biological relevance of both boronic acids and trifluoromethyl groups, potential areas of interest could include medicinal chemistry and agrochemical development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid involves the conversion of a commercially available starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydroxybenzoic acid", "trifluoromethyl iodide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,5-dihydroxybenzoic acid is reacted with sodium hydroxide in water to form the sodium salt of 2,5-dihydroxybenzoic acid.", "Step 2: Trifluoromethyl iodide is reacted with sodium borohydride in diethyl ether to form trifluoromethyl borohydride.", "Step 3: The sodium salt of 2,5-dihydroxybenzoic acid is reacted with trifluoromethyl borohydride in diethyl ether to form 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid.", "Step 4: The product is purified by acidification with hydrochloric acid and extraction with diethyl ether." ] }

CAS RN

1314264-54-4

Product Name

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid

Molecular Formula

C8H6BF3O4

Molecular Weight

233.9

Purity

0

Origin of Product

United States

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